
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-fluorobenzenesulfonamide
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Descripción general
Descripción
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H19FN6O2S and its molecular weight is 438.48. The purity is usually 95%.
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Actividad Biológica
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, anti-inflammatory properties, and molecular docking studies.
Chemical Structure
The compound features a sulfonamide group, a fluorobenzene moiety, and a pyrazole derivative, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing pyrazole and sulfonamide groups exhibit a range of biological activities, including:
- Anticancer Properties : Several studies have reported the cytotoxic effects of similar compounds against various cancer cell lines.
- Anti-inflammatory Effects : The presence of the pyrazole ring has been linked to anti-inflammatory activities.
- Antioxidant Activity : Molecular docking studies suggest potential antioxidant properties.
Cytotoxic Activity
A study assessed the cytotoxic effects of related pyrazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than conventional chemotherapeutics like 5-Fluorouracil (5-FU). For instance:
Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |
---|---|---|
5f | 5.13 µM | 5.00 µM |
5-FU | 8.34 µM | 8.53 µM |
These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by flow cytometry analysis showing significant cell cycle arrest in the G0/G1 phase .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds similar to this compound has been explored through various in vitro assays. These studies indicate that such compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic efficacy in inflammatory diseases .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. The results indicate favorable interactions with key enzymes involved in cancer progression and inflammation. The following table summarizes the docking scores for selected targets:
Target Protein | Binding Affinity (kcal/mol) |
---|---|
COX-2 | -9.2 |
EGFR | -8.7 |
VEGFR | -8.0 |
These findings suggest that the compound may serve as a lead candidate for further development as an anti-cancer or anti-inflammatory agent .
Q & A
Q. How can researchers optimize the synthesis of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-fluorobenzenesulfonamide to maximize yield and purity?
Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Pyrazole and pyridazine coupling reactions often proceed optimally at 60–80°C to balance reactivity and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane may be used for sulfonamide coupling .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in heterocyclic systems .
- Workup : Sequential column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) isolate the pure product .
Key Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What advanced characterization techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for pyridazine (δ 8.5–9.5 ppm), pyrazole (δ 6.0–7.0 ppm), and sulfonamide (δ 3.1–3.3 ppm) .
- 19F NMR : Confirm the fluorine substituent’s position (δ -110 to -115 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between pyridazine and benzenesulfonamide moieties) .
Q. How do the pyrazole and sulfonamide functional groups influence the compound’s biological activity?
Answer:
- Pyrazole : The 3,5-dimethylpyrazole moiety enhances lipophilicity, improving membrane permeability. It may act as a hydrogen-bond acceptor for enzyme active sites (e.g., kinase inhibitors) .
- Sulfonamide : The -SO₂NH- group facilitates interactions with polar residues in target proteins (e.g., carbonic anhydrase or cyclooxygenase isoforms) .
- Fluorine Substituent : The 3-fluorophenyl group increases metabolic stability and modulates electronic effects on the aromatic ring .
Experimental Validation : Compare bioactivity of analogs lacking these groups using enzyme inhibition assays .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Answer:
- Systematic Substituent Variation :
- Modify pyrazole substituents (e.g., replace 3,5-dimethyl with halogens or methoxy) .
- Alter the sulfonamide’s aryl group (e.g., nitro or cyano substitutions) .
- Biological Testing :
- Screen derivatives against target enzymes (e.g., IC₅₀ determination via fluorometric assays) .
- Correlate logP values (measured via HPLC) with cellular uptake efficiency .
- QSAR Modeling : Use molecular descriptors (e.g., Hammett σ, molar refractivity) to predict activity trends .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay Standardization :
- Control pH (e.g., 7.4 for physiological conditions) and temperature (37°C) .
- Validate cell lines (e.g., use isogenic models to rule out genetic variability) .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls .
- Meta-Analysis : Compare results across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Q. What methodologies address poor aqueous solubility during in vivo studies?
Answer:
- Formulation Strategies :
- Use co-solvents (e.g., 10% DMSO in saline) or surfactants (e.g., Tween-80) .
- Develop nanoemulsions or liposomal carriers to enhance bioavailability .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for transient solubility .
Validation : Measure solubility via shake-flask method and monitor plasma concentration via LC-MS .
Q. How can in silico modeling guide target identification for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores (e.g., < -8.0 kcal/mol) .
- Pharmacophore Mapping : Identify essential features (e.g., sulfonamide’s sulfonyl group) using Schrödinger Phase .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) .
Q. What experimental approaches elucidate the compound’s conformational flexibility?
Answer:
- X-ray Crystallography : Resolve solid-state conformation (e.g., intramolecular H-bonds between pyridazine and sulfonamide) .
- NOESY NMR : Detect through-space interactions (e.g., pyrazole-proton to fluorophenyl-proton correlations) .
- DFT Calculations : Optimize gas-phase geometry (B3LYP/6-31G*) and compare with experimental data .
Q. How can researchers assess the compound’s selectivity for a target enzyme over homologous isoforms?
Answer:
- Panel Screening : Test against isoforms (e.g., COX-1 vs. COX-2) using activity-based protein profiling .
- Thermal Shift Assays : Measure ΔTm values to compare binding stability across isoforms .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) to identify critical binding residues .
Q. What protocols are recommended for identifying and characterizing metabolites of this compound?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and monitor via LC-MS/MS. Key Phase I metabolites include hydroxylation (m/z +16) and N-demethylation (m/z -14) .
- Stable Isotope Labeling : Synthesize deuterated analogs to trace metabolic pathways .
- CYP Inhibition Assays : Identify enzymes responsible for metabolism (e.g., CYP3A4) using fluorogenic substrates .
Propiedades
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c1-14-12-15(2)28(26-14)21-11-10-20(24-25-21)23-17-6-8-18(9-7-17)27-31(29,30)19-5-3-4-16(22)13-19/h3-13,27H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNVBEUZWNBDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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